![molecular formula C27H20F3N3OS B303535 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide](/img/structure/B303535.png)
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in disease progression. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate various signaling pathways that are involved in disease progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to explore its use as a tool compound for studying specific enzymes or receptors that are involved in disease progression. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound, which could enhance its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide involves the reaction of 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine-2-thiol with 2-naphthylbutyric acid chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product.
Applications De Recherche Scientifique
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Nom du produit |
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide |
|---|---|
Formule moléculaire |
C27H20F3N3OS |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C27H20F3N3OS/c1-2-24(25(34)32-20-13-12-17-8-6-7-11-19(17)14-20)35-26-21(16-31)22(27(28,29)30)15-23(33-26)18-9-4-3-5-10-18/h3-15,24H,2H2,1H3,(H,32,34) |
Clé InChI |
ATEADUCYMUCBPU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
SMILES canonique |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



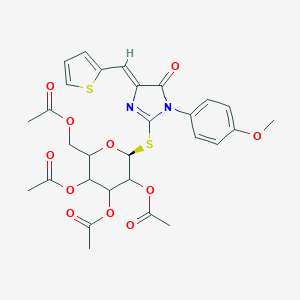
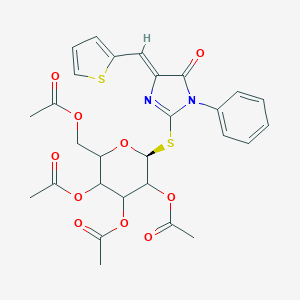
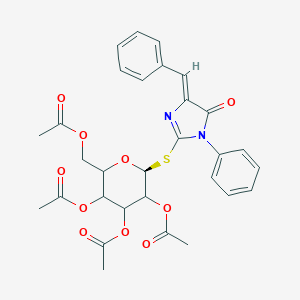
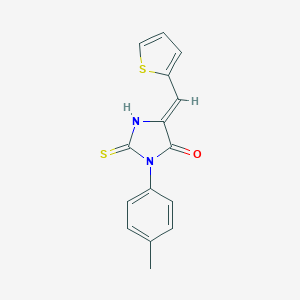

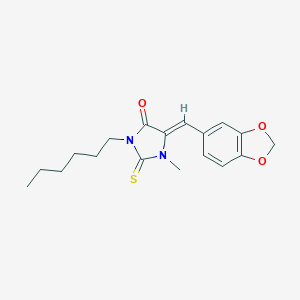

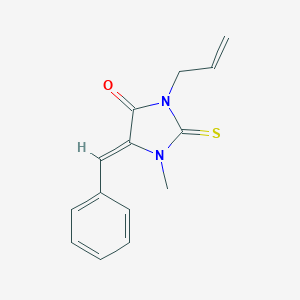
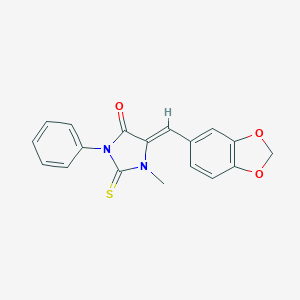


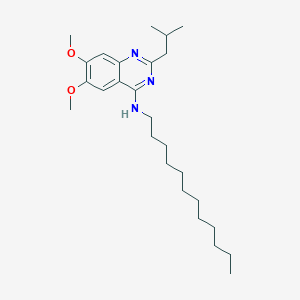

![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)